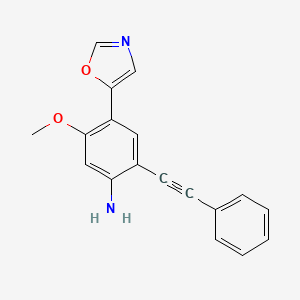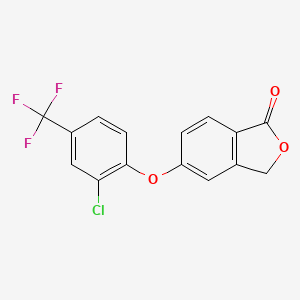
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- is a chemical compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- typically involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction requires a high temperature (130°C) and an inert atmosphere for a 24-hour reaction time . Another common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis methods that optimize yield and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production. The Suzuki–Miyaura coupling reaction is particularly favored due to its mild and functional group-tolerant reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzenes: Compounds with similar trifluoromethyl groups exhibit comparable chemical properties and reactivity.
Fluoropyridines: These compounds also contain fluorine atoms and share similar applications in medicinal chemistry and agrochemicals.
Uniqueness
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both the isobenzofuranone core and the trifluoromethyl group makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
99199-05-0 |
|---|---|
Fórmula molecular |
C15H8ClF3O3 |
Peso molecular |
328.67 g/mol |
Nombre IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H8ClF3O3/c16-12-6-9(15(17,18)19)1-4-13(12)22-10-2-3-11-8(5-10)7-21-14(11)20/h1-6H,7H2 |
Clave InChI |
GUVVEYJOVRMQDU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)


![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
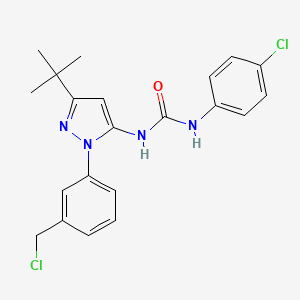

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
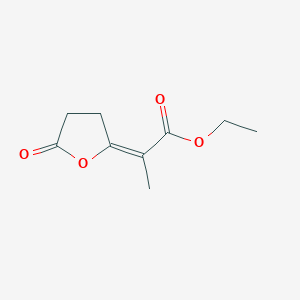
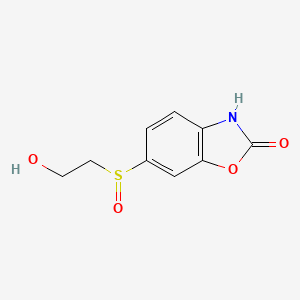
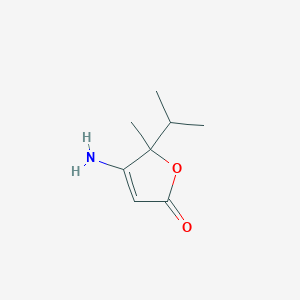
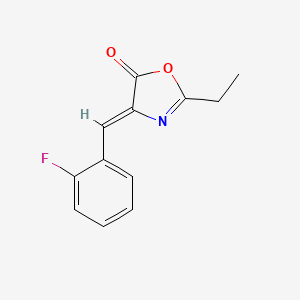

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
